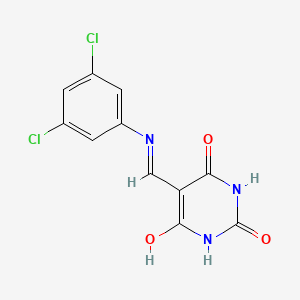![molecular formula C23H19N3O4S2 B2543016 4-(吲哚啉-1-基磺酰基)-N-(4-甲氧基苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 441289-99-2](/img/structure/B2543016.png)
4-(吲哚啉-1-基磺酰基)-N-(4-甲氧基苯并[d]噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an indoline moiety, a sulfonyl group, and a benzamide linkage. It is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its ability to inhibit specific kinases involved in tumor growth.
科学研究应用
4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用机制
Target of Action
The primary targets of 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide are Mnk1 and Mnk2 kinases . These kinases play a crucial role in tumor development, making them promising targets for cancer therapy .
Mode of Action
4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide interacts with its targets, Mnk1 and Mnk2, by inhibiting their activity . This inhibition results in the suppression of cell growth and causes cell cycle arrest .
Biochemical Pathways
The compound affects the Mnk-eIF4E axis, a pathway that plays a crucial role in tumor development . By inhibiting Mnk kinases, 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide effectively downregulates the downstream proteins -eIF4E, Mcl-1, and c-myc .
Pharmacokinetics
The ADME properties of 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide contribute to its bioavailability. The compound exhibits remarkable stability in rat plasma and rat and human microsomes , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide’s action include the suppression of cell growth, induction of cell cycle arrest, and downregulation of certain proteins . These effects contribute to its potential as a cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the indoline and benzo[d]thiazole intermediates. The key steps include:
Formation of Indoline Intermediate: Indoline is synthesized through the reduction of indole using a suitable reducing agent such as sodium borohydride.
Sulfonylation: The indoline intermediate is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the indolin-1-ylsulfonyl intermediate.
Coupling with Benzo[d]thiazole: The final step involves coupling the indolin-1-ylsulfonyl intermediate with 4-methoxybenzo[d]thiazol-2-ylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also exhibit anticancer properties and are structurally similar due to the presence of a benzamide linkage.
Benzo[d]thiazole derivatives: Compounds containing the benzo[d]thiazole moiety are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of an indoline moiety, a sulfonyl group, and a benzo[d]thiazole ring. This unique structure contributes to its potent kinase inhibitory activity and selectivity, making it a promising candidate for further development as an anticancer agent .
属性
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-19-7-4-8-20-21(19)24-23(31-20)25-22(27)16-9-11-17(12-10-16)32(28,29)26-14-13-15-5-2-3-6-18(15)26/h2-12H,13-14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIHSPJJQNCYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2542933.png)
![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)
![6,6-Dimethyl-2-(2-methylbenzoyl)-2-azaspiro[3.3]heptane](/img/structure/B2542935.png)
![N-[(4-fluorophenyl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2542936.png)
![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)
![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)
![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2542944.png)
![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)
![1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)
![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)
![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)
